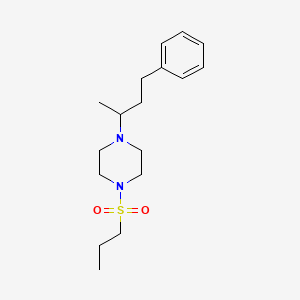
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is a chemical compound with the molecular formula C13H15NO5. It is known for its unique structure, which includes an isoxazolidine ring, a benzoate group, and a methyl ester. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate typically involves the reaction of 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-hydroxyisoxazolidine-2-carbonyl)benzoate
- Methyl 2-(4-hydroxy-1,2-oxazolidin-2-yl)carbonylbenzoate
Uniqueness
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is unique due to its specific structural features, such as the presence of a methyl group on the isoxazolidine ring. This structural variation can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C13H15NO5 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
methyl 2-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)benzoate |
InChI |
InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
YNLMJEPXHLXGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502851.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12502854.png)
![5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline](/img/structure/B12502859.png)

![[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid](/img/structure/B12502870.png)
![(N-methyl-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)acetic acid](/img/structure/B12502875.png)
![2-{3-Hydroxy-5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12502876.png)
![1-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B12502886.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12502887.png)
![2-[(3,4-Dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12502902.png)
![4-[(4-{[(2-Phenylcyclopropyl)amino]methyl}piperidin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B12502906.png)
![3-(4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)benzaldehyde](/img/structure/B12502907.png)
